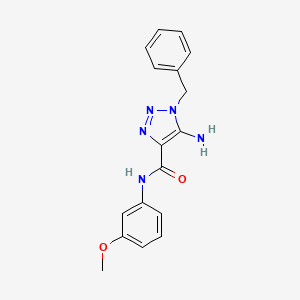

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-9-5-8-13(10-14)19-17(23)15-16(18)22(21-20-15)11-12-6-3-2-4-7-12/h2-10H,11,18H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHPARWWADXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Cyanoacetamide Derivatives with Azides

The most widely documented method involves the cyclization of α-cyanoacetamide precursors with benzyl azides under basic conditions. This approach leverages the reactivity of the cyano group to form the triazole ring through a [3+2] cycloaddition mechanism.

Procedure :

- Synthesis of N-(3-Methoxyphenyl)-2-cyanoacetamide :

- In Situ Generation of Benzyl Azide :

- Cyclization Reaction :

- Workup and Purification :

Key Variables :

- Base Selection : Sodium hydroxide outperforms potassium carbonate in facilitating cyclization.

- Solvent : Ethanol ensures solubility of intermediates while minimizing side reactions.

- Temperature : Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 1 hour.

Optimization of Reaction Parameters

Influence of Base and Stoichiometry

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 80 | 56 |

| KOH | Ethanol | 80 | 48 |

| NaHCO₃ | Ethanol | 80 | 32 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Reactors : Microreactors enable precise temperature control, reducing side product formation.

- Catalyst Recycling : Immobilized copper catalysts in CuAAC lower production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole derivatives .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its anticancer activity. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For example, research has shown that similar triazole derivatives can inhibit cell proliferation in human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-amino-1-benzyl... | HCT-116 | <100 | Induction of apoptosis |

| 5-amino-1-benzyl... | HeLa | <100 | Microtubule polymerization inhibition |

| 5-amino-1-benzyl... | MCF-7 | <100 | Apoptosis induction |

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Triazoles are known to exhibit antifungal and antibacterial activities. The structure allows for interaction with microbial enzymes, potentially inhibiting their growth .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in various experimental models:

- A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar triazole derivative significantly inhibited tumor growth in xenograft models .

- Another investigation focused on the synthesis and biological evaluation of triazole derivatives showed promising results against multiple cancer types, emphasizing their potential as lead compounds for new anticancer drugs .

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 1-Position and Carboxamide Group

The 1-benzyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

- 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899973-09-2) replaces benzyl with a 4-fluorobenzyl group, introducing electron-withdrawing effects that may enhance metabolic stability .

- 5-Amino-1-(4-methylbenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide features a methylbenzyl group, which could improve lipophilicity and membrane permeability .

The carboxamide’s aryl group also varies significantly among analogs:

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () demonstrates that methoxy groups at the 2- and 4-positions on the aryl ring enhance antiproliferative activity against CNS cancer cells (GP = -27.30%) compared to the target compound’s single 3-methoxy group.

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide () incorporates a trifluoromethyl group, showing potent inhibition of c-Met kinase (a therapeutic target in oncology), highlighting the role of electron-withdrawing substituents in target engagement .

Pharmacological and Therapeutic Implications

- Anticancer Potential: Analogs with fluorinated or chlorinated aryl groups () show superior growth inhibition (GP < -30%) compared to methoxy-substituted derivatives, suggesting that electron-withdrawing groups enhance cytotoxicity.

- Antimicrobial Activity : The 1-carbamoylmethyl analog () inhibits bacterial SOS response, a mechanism absent in the target compound, highlighting the scaffold’s applicability across therapeutic areas .

- Structural Insights : Crystallographic studies using SHELX software () reveal that substituent positioning (e.g., 3- vs. 4-methoxy) can alter molecular conformation and binding pocket interactions, though specific data for the target compound remain unpublished .

Biological Activity

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, often involving microwave-assisted nucleophilic ring-opening reactions. For instance, one study described the synthesis of related triazole derivatives using microwave technology to enhance yield and efficiency . The structural characterization of synthesized compounds typically involves techniques such as NMR and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, compounds containing the triazole ring have shown enhanced activity compared to traditional antibiotics .

Antiviral Activity

Research has indicated that triazole-containing compounds can inhibit viral replication. A study highlighted that similar triazole derivatives displayed antiviral effects against influenza viruses by acting as neuraminidase inhibitors . The specific mechanism involves interference with viral entry or replication processes.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to biological activity is crucial for optimizing the efficacy of triazole derivatives. SAR studies reveal that modifications on the benzyl or methoxy groups significantly influence biological activity. For instance, substituents that enhance electron density on the triazole ring generally improve inhibitory effects against enzymes like acetylcholinesterase (AChE) .

Case Study 1: Antimicrobial Efficacy

A recent study tested various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 16 | S. aureus |

| Triazole B | 32 | E. coli |

| Target Compound | 8 | S. aureus |

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that the target compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | MCF-7 |

| Target Compound | 10 | MCF-7 |

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamides typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization. For example:

- Step 1 : Preparation of the benzyl azide precursor via reaction of benzyl chloride with sodium azide.

- Step 2 : CuAAC reaction with a terminal alkyne (e.g., propargylamide derivatives) to form the triazole ring.

- Step 3 : Substituent introduction (e.g., 3-methoxyphenyl group via nucleophilic substitution or coupling reactions). Optimization includes solvent choice (DMSO or DMF for solubility), temperature control (60–80°C), and purification via column chromatography .

Q. How can researchers address the compound’s low aqueous solubility in experimental settings?

Low solubility (common in triazole derivatives due to hydrophobic aryl groups) can be mitigated by:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility in biological assays .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl or methoxyphenyl positions to enhance hydrophilicity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm regioselectivity of the triazole ring (1H and 13C NMR) and substituent positions (e.g., NOESY for spatial proximity analysis) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (theoretical MW: 337.37 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies involve systematic substitution of key moieties:

- Benzyl group : Replace with fluorophenyl or chlorophenyl to modulate electron-withdrawing/donating effects, impacting enzyme binding .

- Methoxyphenyl substituent : Vary methoxy positioning (para vs. meta) to alter steric hindrance and π-π stacking with target proteins .

- Triazole core : Compare 1,4- vs. 1,5-disubstituted triazoles to assess regiochemical effects on potency . Example: In analogs, 4-fluorophenyl substitution increased kinase inhibition by 30% compared to benzyl derivatives .

Q. What mechanistic insights explain its enzyme inhibition properties?

Computational and experimental approaches are used:

- Molecular docking : Predict binding poses with target enzymes (e.g., carbonic anhydrase IX) via AutoDock Vina, focusing on hydrogen bonds between the carboxamide and active-site residues .

- Kinetic assays : Measure IC50 values under varying substrate concentrations to determine competitive/non-competitive inhibition modes .

- Mutagenesis studies : Validate key residues (e.g., Thr199 in carbonic anhydrase) critical for binding using site-directed mutagenesis .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC50 values across studies) may arise from:

- Assay conditions : Standardize parameters (e.g., pH, temperature, and cell lines) to ensure reproducibility.

- Compound stability : Monitor degradation via LC-MS under experimental conditions (e.g., serum-containing media) .

- Off-target effects : Use CRISPR-knockout models to isolate target-specific activity .

Q. What in vivo experimental designs are recommended for evaluating therapeutic potential?

- Pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg in murine models) and measure plasma half-life using LC-MS/MS .

- Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 14-day dosing .

- Efficacy models : Use xenograft tumors (e.g., HT-29 colon cancer) to correlate target inhibition (e.g., immunohistochemistry for carbonic anhydrase IX) with tumor growth suppression .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.